2-chloro-N-(2-oxo-2-phenylethyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and similar compounds has been the subject of recent investigations . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory and analgesic activity, and the results indicated that halogen-containing phenoxy compounds showed promising results .Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is 1S/C11H12ClNO2/c1-8(12)11(15)13-7-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a powder at room temperature . The compound’s storage temperature is at room temperature, and it has a molecular weight of 225.67 g/mol .Scientific Research Applications
Chemical Characterization and Spectroscopy
- 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and its analogues have been characterized using various spectroscopy methods. For instance, NMR spectroscopy and X-ray crystallography were used for structural determination of fentanyl analogues, providing insights into their molecular structure and interactions (Jimeno et al., 2003).
Crystal Structure Analysis
- The crystal structure analysis of compounds related to 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, such as 2-pivaloyl-6-chloropterin, has been conducted, revealing details about their molecular arrangement and bonding (Goswami et al., 2000).
Potential Medical Applications
- Research has explored the potential use of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide derivatives in medical applications. A study on 2-chloro-N-(p-tolyl)propanamide highlighted its potential as a medicinal inhibitor for COVID-19 protease, indicating its relevance in pharmaceutical research (Pandey et al., 2020).
Chemical Synthesis and Derivatives
- The synthesis of derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide has been a subject of study, with implications for the development of new pharmaceutical compounds. For example, derivatives like (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide have been synthesized and tested for antinociceptive activity (Önkol et al., 2004).
Electro-Optic and Nonlinear Optical Materials
- Studies have been conducted on the use of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in developing new organic electro-optic and nonlinear optical materials. This research is significant for advancing materials science and engineering (Prabhu et al., 2000).
Solubility and Physicochemical Properties
- The solubility and physicochemical properties of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide derivatives in various solvent mixtures have been studied. This research is crucial for understanding the compound's behavior in different environments, impacting its formulation and application in pharmaceuticals (Pascual et al., 2017).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for the research and development of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and similar compounds could involve further exploration of their pharmacological activities, such as their anti-inflammatory and analgesic effects . Additionally, the design of new derivatives of these compounds could be a promising area of study .
properties
IUPAC Name |
2-chloro-N-phenacylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(12)11(15)13-7-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYJWMJSOOKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-oxo-2-phenylethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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